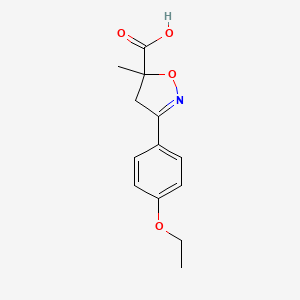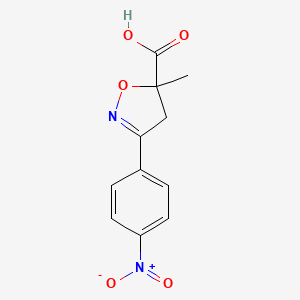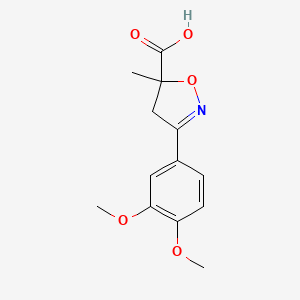
3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is an aromatic acid . It forms a complex with copper (II) . This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dimethoxyphenyl)propionic acid is represented by the linear formula: (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 .
Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .
Physical And Chemical Properties Analysis
3-(3,4-Dimethoxyphenyl)propionic acid is a solid with a melting point of 96-97 °C . It is soluble in water .
Scientific Research Applications
Synthesis of Isochromanone Derivatives
One of the notable applications of this compound is in the synthesis of isochromanone derivatives. It reacts with formaldehyde in the presence of an acid to yield these compounds . Isochromanones are important intermediates in the synthesis of various pharmaceuticals and are also studied for their potential biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and secondary metabolites.
Mode of Action
This interaction could lead to changes in the metabolic processes involving aromatic amino acids .
Biochemical Pathways
The compound likely affects the biochemical pathways involving aromatic amino acids. These pathways are crucial for various biological processes, including protein synthesis and the production of secondary metabolites. Any alteration in these pathways could have significant downstream effects .
Pharmacokinetics
It’s known that the compound is a short-chain fatty acid (scfa) and is orally active . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion processes of this compound remain to be elucidated .
Result of Action
It has been reported that the compound stimulates γ-globin gene expression and erythropoiesis in vivo . This suggests that the compound could have potential therapeutic applications in conditions such as β-hemoglobinopathies and other anemias .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(12(15)16)7-9(14-19-13)8-4-5-10(17-2)11(6-8)18-3/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARMYVJTFOWRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
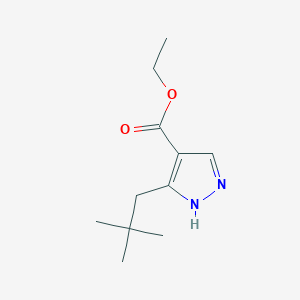
![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)
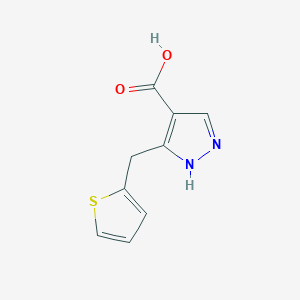
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)
![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
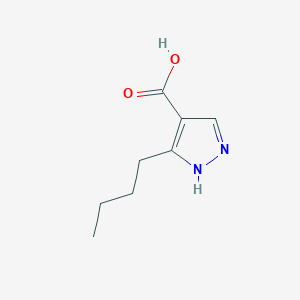
![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
